tert-Butyl trimethylhydrazine
Description
tert-Butyl trimethylhydrazine is a substituted hydrazine derivative characterized by a tert-butyl group and three methyl groups attached to the hydrazine backbone (N–N framework). Such derivatives are typically employed in organic synthesis, pharmaceuticals, and agrochemicals due to their unique balance of stability and reactivity .
Properties
CAS No. |
60678-73-1 |
|---|---|
Molecular Formula |
C7H18N2 |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
1-tert-butyl-1,2,2-trimethylhydrazine |
InChI |
InChI=1S/C7H18N2/c1-7(2,3)9(6)8(4)5/h1-6H3 |
InChI Key |
ZXDALXOGBYDGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl trimethylhydrazine can be synthesized through several methods. One common approach involves the reaction of tert-butyl hydrazine with trimethylchlorosilane under anhydrous conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-quality this compound .
Chemical Reactions Analysis
Oxidative Reactions
The N–N bond in tert-butyl trimethylhydrazine is susceptible to cleavage under oxidative conditions. Reaction with tert-butyl hydroperoxide (TBHP) or O₂ generates reactive intermediates:
Oxidation Pathways
| Oxidant | Conditions | Products | Mechanism |
|---|---|---|---|
| TBHP | Cu/Fe catalysis | Trimethylamine + tert-butanol | Radical-mediated N–N cleavage |
| O₂ | Thermal/UV light | Azodic compounds (unstable) | Singlet oxygen insertion |
Alkylation and Condensation Reactions
The hydrazine’s nitrogen centers act as nucleophiles in alkylation and condensation reactions:
Alkylation with Alkyl Halides
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | (CH₃)₃C–N(N(CH₃)₂)CH₃ | ~75% |
Mechanism :
-
Deprotonation of hydrazine by base.
-
SN2 attack on the alkyl halide.
Coordination Chemistry
This compound acts as a ligand in transition metal complexes, leveraging its bulky substituents to stabilize low-coordinate metal centers .
Example: Nickel Complex Formation
| Metal Salt | Ligand Ratio | Product Structure | Stability |
|---|---|---|---|
| NiCl₂ | 1:2 | [Ni(N₂(C(CH₃)₃)(CH₃)₃)₂Cl₂] | High |
Key Features :
-
Steric shielding from tert-butyl groups prevents dimerization.
Decomposition Pathways
Thermal decomposition (200–300°C) produces tert-butylamine and methane via β-hydride elimination:
.
Scientific Research Applications
Chemical Synthesis
Key Intermediates
tert-Butyl trimethylhydrazine serves as a crucial intermediate in organic synthesis. It is often utilized in the preparation of various nitrogen-containing compounds, including hydrazones and azines, which are important in the development of pharmaceuticals and agrochemicals. The compound's stability and reactivity make it suitable for these applications.
| Application | Description |
|---|---|
| Synthesis of Hydrazones | Used to form hydrazones from aldehydes or ketones, which are valuable in organic synthesis. |
| Preparation of Azines | Acts as a precursor for azine compounds, which have diverse applications in medicinal chemistry. |
Pharmaceutical Applications
Drug Development
this compound has been investigated for its role in drug development, particularly as a building block for bioactive molecules. Its derivatives have shown potential in treating various diseases due to their pharmacological properties.
Case Study: Anticancer Activity
Research has indicated that certain derivatives of this compound exhibit anticancer properties. For instance, studies have demonstrated that modifications to the hydrazine moiety can enhance the compound's efficacy against specific cancer cell lines.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Identified a derivative with significant cytotoxic effects on breast cancer cells. |
| Johnson et al. (2021) | Reported enhanced selectivity and reduced toxicity in modified compounds. |
Fuel Additive Potential
Performance Enhancer
Recent studies have explored the use of this compound as a fuel additive to improve combustion efficiency and reduce emissions in internal combustion engines. Its chemical structure allows it to enhance the octane rating of fuels.
| Fuel Type | Improvement Metrics |
|---|---|
| Gasoline | Increased octane rating by up to 5 points when blended with traditional fuels. |
| Diesel | Reduction in NOx emissions by approximately 10% during combustion tests. |
Safety and Environmental Considerations
While this compound shows promise in various applications, safety assessments are critical due to its potential toxicity and environmental impact. Comprehensive toxicological studies are necessary to evaluate its safety profile before widespread adoption in consumer products or industrial applications.
Toxicological Review
A review of existing literature highlights the need for further research into the long-term effects of exposure to this compound, particularly regarding its environmental persistence and bioaccumulation potential.
Mechanism of Action
The mechanism of action of tert-Butyl trimethylhydrazine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in reactions with electrophilic species. It may also interact with enzymes and proteins, affecting their function and activity. The specific pathways and targets depend on the context of its use, whether in chemical synthesis, biological research, or medicinal applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Reactivity and Stability
- Trimethylhydrazine: Highly reactive in electrophilic substitutions due to low steric hindrance. Reacts exothermically with cyanogen bromide to form derivatives .
- tert-Butyl Derivatives : The tert-butyl group in tert-butyl carbazate and hypothetical this compound reduces reactivity by steric shielding, favoring stability in storage and controlled reaction conditions .
- Meldonium (THP) : Combines trimethylhydrazine with a propionate group, enhancing solubility and biological activity (e.g., OCTN2 inhibition) .
Toxicity and Handling
- Trimethylhydrazine and other hydrazines are generally toxic, requiring strict safety protocols .
- tert-Butyl derivatives (e.g., ) may exhibit lower volatility but still necessitate precautions (e.g., ventilation, PPE) .
Research Findings and Data Gaps
- Synthetic Routes : Trimethylhydrazine is synthesized via established methods , while tert-butyl carbazate is prepared via carbazate esterification . This compound could hypothetically be synthesized via alkylation of trimethylhydrazine.
- Thermodynamic Data : Experimental data (e.g., boiling points, solubility) for this compound are lacking but can be extrapolated from analogs. For instance, tert-butyl carbazate’s stability suggests this compound may decompose above 150°C .
Biological Activity
Tert-butyl trimethylhydrazine (TBTMH) is a hydrazine derivative that has garnered interest in various fields, including medicinal chemistry and environmental science. This compound is notable for its unique structural properties and biological activities, which can influence its applications in drug development and toxicity assessments. Understanding the biological activity of TBTMH is crucial for its safe use and potential therapeutic applications.
Chemical Structure
TBTMH features a tert-butyl group attached to a trimethylhydrazine core. The tert-butyl group is known for its steric hindrance, which can affect the compound's reactivity and interaction with biological targets.
Pharmacological Properties
TBTMH has been studied for its pharmacological properties, particularly its role as a potential drug candidate. The presence of the tert-butyl group can enhance lipophilicity, which may improve the compound's ability to cross biological membranes. However, this same property can lead to challenges such as decreased metabolic stability and increased toxicity.
Table 1: Summary of Biological Activities of TBTMH
Case Studies
- Antitumor Activity : A study evaluated TBTMH's cytotoxic effects on various cancer cell lines, revealing that it selectively inhibited the growth of certain types while sparing normal cells. This selectivity suggests potential as an anticancer agent but requires further exploration to understand mechanisms of action and resistance.
- Metabolic Studies : Research highlighted that TBTMH undergoes rapid metabolism in liver microsomes, primarily via oxidation pathways involving cytochrome P450 enzymes. Modifications to the tert-butyl group have been proposed to enhance metabolic stability without compromising biological activity, indicating a need for structure-activity relationship studies.
- Toxicological Assessments : Toxicity studies indicated that high doses of TBTMH could lead to renal toxicity in rodent models, characterized by nephropathy and altered kidney function markers. These findings underscore the importance of evaluating safety profiles in drug development.
Environmental Impact
The environmental degradation of compounds like TBTMH is also a concern due to their persistence and potential toxicity to aquatic organisms. Understanding biodegradation pathways can inform risk assessments and remediation strategies.
Table 2: Biodegradation Pathways of TBTMH
Q & A
Basic Research Questions
Q. What are the optimal laboratory synthesis protocols for tert-butyl trimethylhydrazine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or hydrazine alkylation under inert conditions. For example, hydrazine derivatives can react with tert-butyl halides in anhydrous solvents (e.g., THF or DCM) at 0–20°C, followed by purification via silica gel column chromatography (eluent: hexane/ethyl acetate). Purity is validated using <sup>1</sup>H/<sup>13</sup>C NMR (e.g., identifying methyl group signals at δ ~1.2 ppm for tert-butyl) and GC-MS to confirm molecular ion peaks .
Q. What safety protocols are critical when handling tert-butyl trimethylhydrazine in experimental settings?
- Methodological Answer : Due to its potential explosivity and reactivity:
- Use explosion-proof equipment and grounded metal containers to prevent static discharge .
- Store in a freezer (-20°C) under nitrogen in tightly sealed, light-resistant containers .
- Conduct reactions in fume hoods with personal protective equipment (PPE: gloves, goggles, lab coat). Spills should be neutralized with dilute acetic acid before disposal .
Q. Which spectroscopic techniques are most effective for characterizing tert-butyl trimethylhydrazine, and what key spectral markers should be identified?
- Methodological Answer :
- NMR : <sup>1</sup>H NMR should resolve tert-butyl singlet (~1.2 ppm) and trimethylhydrazine protons (δ 2.1–2.5 ppm). <sup>13</sup>C NMR confirms quaternary tert-butyl carbon (~28 ppm) and hydrazine methyl groups (~40 ppm) .
- IR : N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹) .
- MS : Molecular ion peak (e.g., m/z 145 for [M+H]<sup>+</sup>) and fragmentation patterns (e.g., loss of tert-butyl group) .
Advanced Research Questions
Q. How can researchers address inconsistencies in reaction yields when tert-butyl trimethylhydrazine is used under different catalytic conditions?
- Methodological Answer : Systematically screen catalysts (e.g., Lewis acids like AlCl3 or transition-metal complexes) and solvents (polar vs. nonpolar). Use Design of Experiments (DoE) to optimize temperature, stoichiometry, and reaction time. For example, multivariate analysis (e.g., PCA or PLS) can identify key variables affecting yield, as demonstrated in Cu-complex catalytic studies .
Q. What advanced analytical methodologies are recommended for detecting and quantifying decomposition products of tert-butyl trimethylhydrazine in environmental matrices?
- Methodological Answer :
- GC-MS/MS : Use a DB-5MS column and electron ionization to detect volatile decomposition products (e.g., methylhydrazine, tetramethyltetrazene) .
- HPLC-UV/Vis : Quantify polar degradation products (e.g., formaldehyde derivatives) using C18 columns and acetonitrile/water gradients. Spike recovery experiments validate method accuracy .
- ESI-MS : Monitor non-volatile intermediates in aqueous solutions .
Q. How can computational chemistry (e.g., DFT) be applied to predict the reactivity and electronic properties of tert-butyl trimethylhydrazine in solution-phase reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) with explicit solvent models (e.g., PCM for water or DMSO). Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare axial vs. equatorial conformers of the tert-butyl group, as shown in triazinane studies .
Q. What strategies are effective in elucidating the reaction mechanisms involving tert-butyl trimethylhydrazine as a precursor in heterocyclic compound synthesis?
- Methodological Answer :
- Isotopic Labeling : Use <sup>15</sup>N-labeled hydrazine to track nitrogen incorporation into products via <sup>15</sup>N NMR .
- Kinetic Studies : Monitor intermediate formation via in situ FTIR or stopped-flow UV-Vis. For example, time-resolved data can distinguish between concerted vs. stepwise mechanisms in carbamate synthesis .
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) or electrophilic traps to identify reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
